2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds It is characterized by the presence of a benzylthio group, a fluorophenyl group, and a p-tolyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with p-tolualdehyde to form an intermediate Schiff base, which is then cyclized with benzylthiol and an appropriate imidazole precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylthio)-1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole
- 2-(benzylthio)-1-(4-bromophenyl)-5-(p-tolyl)-1H-imidazole
- 2-(benzylthio)-1-(4-methylphenyl)-5-(p-tolyl)-1H-imidazole
Uniqueness
2-(benzylthio)-1-(4-fluorophenyl)-5-(p-tolyl)-1H-imidazole is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties and influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-9-19(10-8-17)22-15-25-23(27-16-18-5-3-2-4-6-18)26(22)21-13-11-20(24)12-14-21/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOOSXKXEQPWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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